(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone
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Overview
Description
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone is a complex organic compound that features a unique combination of thiazole, indole, and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the indole moiety. The final step involves the coupling of the cyclohexyl group to the indole-thiazole intermediate under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. Research is ongoing to determine its efficacy and safety in clinical settings .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and specific reactivity .
Mechanism of Action
The mechanism of action of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone: Similar structure but with an o-tolyl group instead of a cyclohexyl group.
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(cyclohexyl)methanone lies in its cyclohexyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may result in unique reactivity and biological activity .
Properties
Molecular Formula |
C19H23N3OS |
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Molecular Weight |
341.5 g/mol |
IUPAC Name |
[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-cyclohexylmethanone |
InChI |
InChI=1S/C19H23N3OS/c1-12-17(21-19(20)24-12)15-7-8-16-14(11-15)9-10-22(16)18(23)13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10H2,1H3,(H2,20,21) |
InChI Key |
IZTUQIZFUJDVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)C(=O)C4CCCCC4 |
Origin of Product |
United States |
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